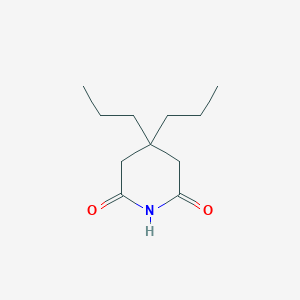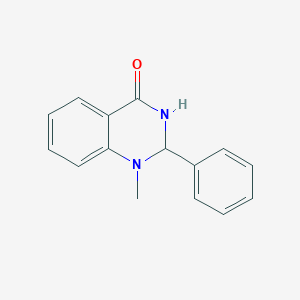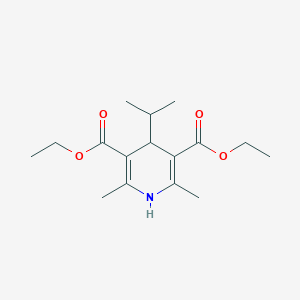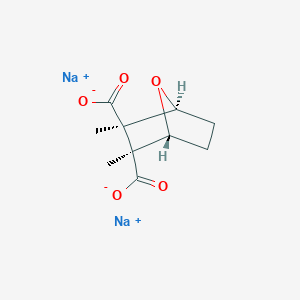
N,N-Dipropilacetamida
Descripción general
Descripción
N,N-Dipropylacetamide (DPA) is a chemical compound that belongs to the class of amides. It is a colorless liquid with a faint odor, and it is soluble in water, ethanol, and ether. DPA has been widely used in scientific research due to its unique properties, including its ability to act as a solvent, a surfactant, and a chelating agent.
Aplicaciones Científicas De Investigación
Tratamiento neuroprotector
N,N-Dipropilacetamida ha sido estudiada por su potencial como tratamiento neuroprotector . El compuesto se dirige a la proteína translocadora (TSPO), que está asociada con la activación microglial causada por daño neuronal o neuroinflamación . Estas microglías activadas están involucradas en varias enfermedades del sistema nervioso central (SNC) . Por lo tanto, this compound podría usarse para reducir la activación de las células microgliales, ofreciendo potencialmente un nuevo enfoque para tratar las enfermedades del SNC .
Propiedades antiepilépticas
This compound, también conocida como Depamida, se ha utilizado en ensayos clínicos por sus propiedades antiepilépticas . Se ha demostrado que el compuesto tiene un efecto significativo en la reducción de la frecuencia y gravedad de las convulsiones .
Síntesis de nuevos derivados
This compound se usa en la síntesis de nuevos derivados, como los derivados de acetamida de pirazolopirimidina N,N-sustituidos . Estos derivados se han caracterizado in vitro y muestran una afinidad picomolar a nanomolar para el TSPO . Esto los convierte en candidatos potenciales para futuras investigaciones en el campo de la imagenología molecular y la terapia .
Estudio de los efectos inmunológicos
El tratamiento crónico con this compound se ha estudiado por sus efectos en las inmunoglobulinas plasmáticas de pacientes epilépticos
Safety and Hazards
N,N-Dipropylacetamide is corrosive and can cause burns . It can cause eye burns, potentially leading to chemical conjunctivitis and corneal damage. Skin contact can result in skin burns, cyanosis of the extremities, and potentially a skin rash . Ingestion may cause severe and permanent damage to the digestive tract, gastrointestinal irritation, and potentially systemic effects . Inhalation can cause chemical burns to the respiratory tract and potentially systemic effects .
Propiedades
IUPAC Name |
N,N-dipropylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-4-6-9(7-5-2)8(3)10/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTIBNDWGNYRLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061499 | |
| Record name | Acetamide, N,N-dipropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1116-24-1 | |
| Record name | N,N-Dipropylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1116-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipropylacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001116241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N,N-dipropyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, N,N-dipropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dipropylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.941 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPROPYLACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z4SJX5GW1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What are the primary applications of N,N-Dipropylacetamide in scientific research?
A1: N,N-Dipropylacetamide has been explored in several research areas, including its use as a:
- Mosquito Repellent: Impregnating wide-mesh netting with N,N-Dipropylacetamide has shown promising results in repelling mixed mosquito populations in field tests, offering protection for extended periods. [, , ] This application highlights its potential as a safer alternative to traditional chemical insecticides.
- Solvent: Its properties as a polar aprotic solvent have been investigated, particularly in studies involving alkali metals and electron-cation aggregates. [, ]
- Component in Laser Dyes: N,N-Dipropylacetamide has been utilized in mixtures with water to create laser dye solutions, demonstrating its versatility in optical applications. []
Q2: Has N,N-Dipropylacetamide shown potential in targeting specific biological targets?
A2: While N,N-Dipropylacetamide itself hasn't been extensively studied for targeted biological activity, a derivative, 2-(8-(2-(bis(pyridin-2-yl)methyl)amino)acetamido)-2-(4-chlorophenyl)H-imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide (CB256), has been investigated for its interaction with the 18-kDa translocator protein (TSPO). [] TSPO is overexpressed in several cancers and activated microglial cells associated with inflammatory neurodegenerative diseases, making it a potential target for imaging and drug delivery.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



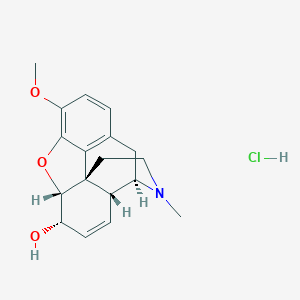



![2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester](/img/structure/B73735.png)
